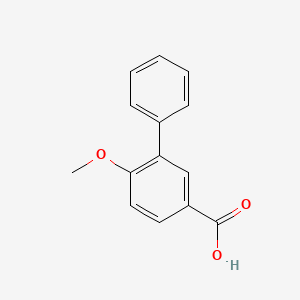

4-Methoxy-3-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWRCHINGJTIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aerobic Oxidation of Benzyl Alcohols:benzoic Acids Are Crucial Industrial Chemicals Often Prepared Through the Oxidation of Precursors Like Toluene or Benzyl Alcohol.acs.orgtraditional Methods Frequently Rely on Stoichiometric Amounts of Strong Oxidants Such As Kmno4 or K2cr2o7.acs.orgmodern Industrial Processes Favor Catalytic Aerobic Oxidation Due to Its Environmental and Economic Advantages, Using Oxygen from the Air As the Ultimate Oxidant.

A representative catalytic cycle involves a photocatalyst that can absorb light and activate molecular oxygen. acs.org The cycle can be generalized as follows:

Step 1: Catalyst Activation: The photocatalyst is excited by light.

Step 2: Substrate Oxidation: The excited catalyst facilitates the oxidation of the benzyl (B1604629) alcohol derivative to the corresponding benzaldehyde (B42025).

Step 3: Further Oxidation: The benzaldehyde is subsequently oxidized to the final benzoic acid product. acs.org

Step 4: Catalyst Regeneration: The catalyst returns to its ground state, completing the cycle and readying it for the next turnover. acs.org This approach has been shown to be effective for a range of substituted benzyl alcohols, including those with electron-donating (o-methoxy) and electron-withdrawing groups, as well as substrates with multiple hydroxymethyl groups. acs.org

Palladium Catalyzed Decarboxylative C–h Arylation:transition Metal Catalyzed C–h Functionalization Has Become a Powerful Tool for Creating C C Bonds.acs.orgdecarboxylative Cross Coupling, Where a Carboxylic Acid is Used As a Coupling Partner, is Particularly Attractive As It Uses Readily Available Starting Materials and Releases Co2 As the Only Byproduct.

Deuterium (B1214612) Labeling as a Mechanistic Probe in Organic Reactions

Deuterium (D), a stable isotope of hydrogen, is an indispensable tool for elucidating reaction mechanisms in organic chemistry. dokumen.pub Its utility stems from two key properties: it is twice as heavy as protium (B1232500) (H), leading to a significant kinetic isotope effect (KIE), and it has different magnetic properties, allowing it to be distinguished from protium by NMR spectroscopy. dokumen.pub The investigation of chemical reaction pathways heavily relies on the use of deuterated compounds. acs.org

In the context of reactions involving benzoic acid derivatives, deuterium labeling provides critical insights. For instance, in transition metal-catalyzed C-H activation, deuterium scrambling experiments can reveal the reversibility of the C-H activation step and the regioselectivity of the process. rsc.org When a reaction is performed in the presence of a deuterium source like D2O, the incorporation of deuterium into the substrate or product can be monitored. rsc.orgrsc.org

One study on palladium-catalyzed reactions in the presence of D2O showed that the combination of a Pd(0) complex and benzoic acid could achieve the synthesis of highly deuterated organic molecules. rsc.org Mechanistic studies revealed an ordered sequence of events involving multiple, sequential H/D scrambling steps. rsc.org In the case of benzoic acid itself, H/D exchange reactions have shown that the ortho position can be deuterated to a high level (e.g., 78%) due to the directing effect of the carboxylic acid group, which coordinates to the metal catalyst. academie-sciences.fr

Furthermore, the deuterium kinetic isotope effect (DKIE) is used to determine if a C-H bond is broken in the rate-determining step of a reaction. dokumen.pub By comparing the reaction rate of a standard substrate with its deuterated analog, chemists can gain a deeper understanding of the transition state of the reaction. dokumen.pub These labeling studies are crucial for optimizing reaction conditions and designing more efficient catalysts for the functionalization of benzoic acids and their derivatives. acs.org

Overview of Current Research Trajectories Involving Biphenyl Carboxylic Acids

Advanced Synthetic Pathways for Biphenyl Carboxylic Acid Formation

The construction of the biaryl scaffold is a critical step in the synthesis of this compound and its analogs. Several powerful methods have been established for this purpose.

Palladium-Catalyzed Coupling Reactions in Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most versatile and widely used methods for the formation of carbon-carbon bonds in biaryl synthesis. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of biphenyl carboxylic acids can be achieved by using either a bromo- or iodobenzoic acid derivative and a corresponding phenylboronic acid, or vice versa.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. For instance, water-soluble fullerene-supported PdCl₂ nanocatalysts have been used for the green synthesis of substituted biphenyl carboxylic acids at room temperature with high yields. The choice of solvent can be critical, with polar solvents like acetone (B3395972) and tetramethylurea often promoting quantitative conversion. organic-chemistry.org

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | anti-3-Aryl-2,3-dibromopropanoic acids, NaN₃ | DMF, 110°C, 36h | 58-71 | organic-chemistry.org |

| Pd(OAc)₂ | Benzoic acids, Aryl iodides | Acetic acid | Moderate | nih.gov |

| Fullerene-PdCl₂ | Bromobenzoic acid, Arylboronic acid | Water, Room Temp, 4h | >90 | researchgate.net |

| Pd(0) | 4-bromophenyl derivative, Phenylboronic acid | Alkaline medium | Good | researchgate.net |

Table 1: Examples of Palladium-Catalyzed Synthesis of Biphenyl Derivatives

Gomberg Reaction and Kolbe-Schmidt Carbonation Approaches for Substituted Benzoic Acids

The Gomberg-Bachmann reaction is a classical method for aryl-aryl coupling that proceeds via a diazonium salt intermediate. wikipedia.org An aromatic amine is treated with a diazotizing agent, such as sodium nitrite (B80452) in acidic solution, to form a diazonium salt. This salt then reacts with another aromatic compound, often in the presence of a base, to generate an aryl radical that attacks the second arene, forming the biaryl product. While the scope of the Gomberg-Bachmann reaction is broad, yields can sometimes be modest due to side reactions of the diazonium salt. wikipedia.org However, modern variations of this reaction, such as using aryl diazotates under basic conditions, have been shown to improve regioselectivity, particularly for the synthesis of aminobiphenyls. nih.gov

The Kolbe-Schmitt reaction is a carboxylation method used to introduce a carboxylic acid group onto a phenol (B47542) ring. wikipedia.org The reaction involves treating a phenoxide with carbon dioxide under pressure and heat, followed by acidic workup. wikipedia.org This method is particularly relevant for synthesizing hydroxybiphenyl carboxylic acids. For example, 2-hydroxybiphenyl can be carboxylated to form 2-hydroxybiphenyl-3-carboxylic acid. future4200.com The regioselectivity of the carboxylation can be influenced by the reaction conditions and the nature of the cation. wikipedia.org

| Reaction | Starting Materials | Key Reagents | Product Type | Reference |

| Gomberg-Bachmann | Aromatic amine, Arene | NaNO₂, Acid, Base | Biphenyl | wikipedia.org |

| Gomberg-Bachmann (variant) | Aryl diazotate, Aniline | Aqueous NaOH | 2-Aminobiphenyl | nih.gov |

| Kolbe-Schmitt | Phenol | NaOH, CO₂, H₂SO₄ | Aromatic hydroxy acid | wikipedia.org |

| Kolbe-Schmitt | 2-Hydroxybiphenyl | - | 2-Hydroxybiphenyl-3-carboxylic acid | future4200.com |

Table 2: Overview of Gomberg and Kolbe-Schmidt Reactions for Biphenyl Carboxylic Acid Synthesis

Diazotization and Hydrolysis Methodologies for Biphenyl Precursors

Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing access to a wide range of functional groups. byjus.com In the context of biphenyl carboxylic acid synthesis, an aminobiphenyl can be diazotized and subsequently converted to a nitrile via a Sandmeyer-type reaction using a cyanide salt. The resulting biphenylnitrile can then be hydrolyzed to the corresponding carboxylic acid.

Hydrolysis of nitriles can be carried out under either acidic or basic conditions. libretexts.org Acidic hydrolysis typically involves heating the nitrile with an aqueous acid, such as sulfuric or hydrochloric acid. Basic hydrolysis is usually performed by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. libretexts.org This two-step sequence of diazotization-cyanation followed by hydrolysis provides a reliable route to biphenyl carboxylic acids from readily available amino precursors. cdnsciencepub.com

Modifications and Derivatizations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound and related compounds is a versatile handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives with potentially altered physical, chemical, and biological properties.

Esterification Processes and their Influence on Compound Reactivity

Esterification of carboxylic acids, including phenylbenzoic acids, is a fundamental transformation that can influence the compound's reactivity, solubility, and other physicochemical properties. Esters are commonly prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. libretexts.org

A continuous flow protocol for the diazotization of amines has been developed for the mild esterification of various carboxylic acids, showcasing compatibility with a wide range of functional groups. organic-chemistry.org The choice of esterification method can be crucial, especially for substrates with sensitive functional groups. The introduction of an ester group can modulate the electronic properties of the molecule, which in turn can affect its reactivity in subsequent reactions.

| Carboxylic Acid | Alcohol/Amine | Reagents/Conditions | Product | Yield (%) | Reference |

| Various Carboxylic Acids | Methylamine | 1,3-propanedinitrite, THF, 90°C, 20 min (flow) | Methyl Esters | High | organic-chemistry.org |

| 2,3,4,5-tetrafluorobenzoic acid | Not specified | Not specified | Esters | - | google.com |

| 3-methoxy-2,4,5-trifluorobenzoic acid | Methanol | Not specified | Methyl ester | - | google.com |

Table 3: Representative Esterification Reactions

Amide Formation from Phenylbenzoic Acid Starting Materials

The formation of amides from carboxylic acids is another crucial derivatization that is central to the synthesis of many biologically active molecules. Direct condensation of a carboxylic acid and an amine is often challenging and requires activating agents to proceed efficiently. Common methods involve the in-situ activation of the carboxylic acid with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to its acyl chloride. scirp.org

For example, the synthesis of pyrazole-thiophene-based amide derivatives has been achieved by reacting 5-bromothiophene carboxylic acid with a pyrazole (B372694) amine using DCC and a catalyst like DMAP. mdpi.com Titanium tetrachloride (TiCl₄) in pyridine (B92270) has also been reported as an effective system for the direct condensation of a wide range of carboxylic acids and amines, often proceeding with high yields and preserving stereochemical integrity. The reactivity of the starting materials, particularly steric hindrance on either the carboxylic acid or the amine, can significantly impact the yield of the amide formation.

| Carboxylic Acid | Amine | Reagents/Conditions | Product Type | Yield (%) | Reference |

| 5-Bromothiophene carboxylic acid | tert-butyl-3-amino-5-methyl-pyrazole-1-carboxylate | DCC, DMAP, DCM, 0°C | Pyrazole-thiophene amide | - | mdpi.com |

| Various carboxylic acids | Various amines | TiCl₄, Pyridine, 85°C | Amides | Moderate to Excellent | |

| Benzoyl chloride | Various amines | Ph₃P-I₂, Et₃N, CH₂Cl₂ | N-substituted amidoximes | Moderate to Good | rsc.org |

Table 4: Examples of Amide Formation from Carboxylic Acids and Derivatives

Strategies for Methoxy (B1213986) Group Introduction and Manipulation

Demethylation Reactions to Yield Phenolic Intermediates

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, often employed to unmask a hydroxyl group in the final steps of a synthetic sequence or to generate reactive intermediates. researchgate.netrsc.org A variety of reagents and conditions have been developed for this purpose, ranging from classical harsh methods to milder, more selective protocols. researchgate.netwikipedia.org

Historically, heating with strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) has been used, but these conditions are often too harsh for complex molecules. wikipedia.org A milder approach involves the in situ generation of HI from iodocyclohexane (B1584034) in N,N-dimethylformamide (DMF). rsc.orgwikipedia.orgresearchgate.net This method has proven effective for the demethylation of various aryl methyl ethers, including those in complex natural products. researchgate.net For instance, treatment of guaiacol (B22219) with iodocyclohexane in refluxing DMF yields catechol in high yield. rsc.orgresearchgate.net

Lewis acids are also widely employed for demethylation. Boron tribromide (BBr₃) is a particularly effective and common reagent for cleaving aryl methyl ethers, often usable at room temperature or below. researchgate.netwikipedia.org Other Lewis acids such as aluminum chloride (AlCl₃), often in combination with nucleophilic scavengers like ethanethiol, have been used for selective demethylation. rsc.org A process for the regioselective demethylation of the p-methoxy group in phenolic esters of 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic acid using an excess of aluminum halide has also been developed. google.com

Thiolate ions, such as sodium isopropyl thiolate in DMF, provide a non-acidic method for demethylation, operating through nucleophilic attack on the methyl group. researchgate.net More contemporary methods have also explored the use of odorless long-chain thiols, which offer a more practical and less hazardous alternative. nih.gov

The choice of demethylation agent often depends on the substrate's functional group tolerance and the desired selectivity. For instance, in the synthesis of complex molecules, milder reagents are preferred to avoid unwanted side reactions. researchgate.net

| Reagent/System | Conditions | Substrate Type | Notes |

| HBr or HI | High temperature | Aryl methyl ethers | Harsh conditions, limited functional group tolerance. wikipedia.org |

| Iodocyclohexane/DMF | Reflux | Aryl methyl ethers | In situ generation of HI, milder than using aqueous HI. rsc.orgresearchgate.net |

| BBr₃ | Room temperature or below | Aryl methyl ethers | Highly effective, but moisture sensitive. researchgate.netwikipedia.org |

| AlCl₃/Ethanethiol | Varies | Aryl methyl ethers | Selective for certain methoxy groups. rsc.org |

| Sodium isopropyl thiolate/DMF | Reflux | Aryl methyl ethers | Non-acidic, nucleophilic cleavage. researchgate.net |

| Dodecylmercaptan/NaOH | Varies | Aryl methyl ethers | Odorless thiol-based method. nih.gov |

Methoxy-substituted Reactants in Coupling Reactions

The introduction of the methoxy group can be strategically achieved by using methoxy-substituted starting materials in cross-coupling reactions. This approach is central to the construction of the biphenyl core of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds between aryl partners. researchgate.netresearchgate.net

In the context of the Suzuki-Miyaura coupling, a methoxy-substituted aryl boronic acid can be coupled with an appropriate aryl halide or triflate. scirp.org For example, the synthesis of biphenyl carboxylic acids can be achieved by coupling a substituted aryl halide with a carboxyphenylboronic acid. acs.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. The use of methoxy-substituted reactants in this manner allows for the direct incorporation of the methoxy group into the final biphenyl structure.

The Negishi coupling offers another versatile method, employing organozinc reagents. rsc.orgorganic-chemistry.orgnih.gov A methoxy-substituted aryl halide can be coupled with an organozinc reagent, or a methoxy-substituted organozinc reagent can be coupled with an aryl halide. rsc.orgnih.gov This reaction is known for its high functional group tolerance and chemo- and regioselectivity. nih.gov Nickel and palladium catalysts are commonly used to facilitate this transformation. rsc.orgorganic-chemistry.org For instance, the synthesis of unsymmetrical biaryls can be efficiently achieved using this method. rsc.org

The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity. The electronic and steric properties of the substituents on both coupling partners can significantly influence the reaction outcome. rsc.org

| Coupling Reaction | Methoxy-substituted Reactant 1 | Reactant 2 | Catalyst System (Example) |

| Suzuki-Miyaura | Methoxy-substituted aryl boronic acid | Aryl halide/triflate | Pd(PPh₃)₄, K₂CO₃ |

| Suzuki-Miyaura | Aryl boronic acid | Methoxy-substituted aryl halide/triflate | Pd(OAc)₂, PPh₃, Na₂CO₃ acs.org |

| Negishi | Methoxy-substituted aryl halide | Organozinc reagent | Ni or Pd catalyst rsc.org |

| Negishi | Methoxy-substituted organozinc reagent | Aryl halide | Pd(dba)₂, tfp rsc.org |

Regioselective Synthesis Considerations for Substituted Phenylbenzoic Acids

The synthesis of specifically substituted phenylbenzoic acids like this compound requires precise control over the regiochemical outcome of the reactions. The positions of the substituents on the aromatic rings play a directing role in subsequent functionalization steps.

Ortho-, Meta-, and Para-Substitution Effects on Synthetic Outcomes

The existing substituents on a benzene (B151609) ring profoundly influence the position of incoming electrophiles or the site of metalation in cross-coupling reactions. libretexts.orgmasterorganicchemistry.com These directing effects are governed by a combination of inductive and resonance effects. libretexts.org

Activating Groups: Electron-donating groups, such as methoxy (-OCH₃) and alkyl groups, are typically ortho, para-directors. libretexts.org They activate the ring towards electrophilic aromatic substitution by donating electron density, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org The methoxy group in a reactant, for example, will direct incoming groups to the positions ortho and para to it.

Deactivating Groups: Electron-withdrawing groups, such as carboxyl (-COOH), nitro (-NO₂), and carbonyl groups, are generally meta-directors. masterorganicchemistry.com These groups deactivate the ring towards electrophilic substitution by withdrawing electron density. libretexts.org The carboxyl group on a benzoic acid derivative will direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating yet are ortho, para-directors. libretexts.org

In the context of palladium-catalyzed C-H functionalization, the directing ability of a substituent is crucial for achieving regioselectivity. The carboxylic acid group can act as a directing group, facilitating functionalization at the ortho position through the formation of a palladacycle intermediate. nih.govacs.orgacs.org However, steric hindrance from bulky substituents at the ortho position can impede the reaction or lead to functionalization at other sites. nih.gov For instance, in some palladium-catalyzed arylations, substrates with meta-substituents react regioselectively at the less sterically hindered ortho position. nih.gov

The interplay of these electronic and steric effects is critical in planning the synthetic strategy for polysubstituted biphenyls. For the synthesis of this compound, the final arrangement of substituents necessitates a careful sequence of reactions that takes these directing effects into account. For example, in a Suzuki coupling to form a biphenyl carboxylic acid, steric hindrance near the coupling site, particularly from ortho substituents, can significantly reduce the reaction yield. scirp.orgnobelprize.org Conversely, in some C-H activation reactions, ortho-substituted benzoic acids can give excellent yields. nih.gov

The development of catalytic systems that can override inherent substrate-directing effects and achieve functionalization at a distal meta position represents a significant challenge and an active area of research. rsc.orgrsc.org

| Substituent Type | Directing Effect (Electrophilic Aromatic Substitution) | Influence on C-H Activation/Coupling |

| Methoxy (-OCH₃) | ortho, para-director (Activating) libretexts.org | Can influence catalyst coordination and reactivity. |

| Carboxyl (-COOH) | meta-director (Deactivating) masterorganicchemistry.com | Can act as an ortho-directing group in metal-catalyzed reactions. nih.govacs.org |

| Alkyl | ortho, para-director (Activating) libretexts.org | Can exert steric effects influencing regioselectivity. nih.gov |

| Halogen | ortho, para-director (Deactivating) libretexts.org | Acts as a leaving group in cross-coupling reactions. rsc.org |

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques, particularly X-ray diffraction, provide high-resolution, three-dimensional insights into the molecular architecture of this compound and its interactions within complex biological systems.

X-ray diffraction is a pivotal method for determining the precise three-dimensional structure of enzyme-inhibitor or enzyme-substrate complexes. biologiachile.cl In the context of this compound and its analogs, this technique has been instrumental in understanding their binding to various enzymes.

For instance, the crystal structure of 4-(3'-methoxyphenyl)benzoic acid, a structural isomer of the target compound, has been resolved in a complex with CYP199A4, a cytochrome P450 monooxygenase from Rhodopseudomonas palustris. rcsb.orgnih.gov Similarly, the structure of CYP199A4 bound to 4-methoxybenzoic acid has been determined, revealing key interactions within the active site. researchgate.netox.ac.uk These studies show that the benzoic acid moiety is consistently positioned by hydrophilic interactions, while the substituted phenyl ring projects towards the enzyme's heme center. ox.ac.uk

In a different enzyme system, crystallographic studies of E. coli Exonuclease I (ExoI) have shown how small molecule inhibitors bind. pnas.org While not involving this compound directly, these studies exemplify the methodology, showing inhibitors binding in hydrophobic pockets that are critical for protein-protein interactions, a principle applicable to the binding of biphenyl compounds. pnas.org The crystal structure of human leukocyte elastase in complex with an inhibitor also demonstrates how specific amino acid residues in the enzyme's binding pocket dictate substrate preference. nih.gov

The analysis of crystal structures provides a detailed map of the binding mode of ligands like this compound within the active sites of proteins. These studies elucidate the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern ligand recognition and orientation.

In studies with CYP199A4, 4-(3'-methoxyphenyl)benzoic acid was found to bind in a manner similar to 4-phenylbenzoic acid. rcsb.orgnih.gov The carboxylate group of the ligand forms crucial hydrogen bonds with residues like Arg92 and Ser95, anchoring the molecule, while the phenyl ring with the methoxy group is positioned over the heme iron. ox.ac.uk This orientation is critical for the enzyme's catalytic function, which in the case of methoxy-substituted phenylbenzoic acids, results in oxidative demethylation. rcsb.orgnih.govresearchgate.net

The binding pocket itself is a dynamic environment. For example, in CYP199A4, the residue Phe298 changes its conformation to accommodate larger substrates compared to its position when smaller substrates like 4-methoxybenzoic acid are bound. uq.edu.au The table below summarizes key interactions and binding orientations for analogs of this compound within the CYP199A4 active site.

| Ligand | Enzyme | Key Interacting Residues | Binding Orientation Highlight | PDB Code |

|---|---|---|---|---|

| 4-(3'-methoxyphenyl)benzoic acid | CYP199A4 | Arg92, Ser95 | Carboxylate anchors to hydrophilic residues; methoxyphenyl group extends toward heme. rcsb.orgnih.govox.ac.uk | 7JXB rcsb.org |

| 4-methoxybenzoic acid | CYP199A4 | Arg92, Ser95, Arg243 | Methoxy group is positioned directly over the heme iron, facilitating O-demethylation. ox.ac.uk | 4DO1 researchgate.net |

| 4-phenylbenzoic acid | CYP199A4 | Arg92, Ser95 | Phenyl ring is positioned over the heme, but does not undergo oxidation in the wild-type enzyme. uq.edu.au | 7JW5 uq.edu.au |

Monitoring enzymatic reactions directly within a crystal—in crystallo—is a powerful technique for capturing intermediate states of a catalytic cycle. acs.org This method has been successfully applied to an engineered peroxygenase variant of CYP199A4 (T252E mutant) using 4-methoxybenzoic acid as a substrate. researchgate.net

In these experiments, crystals of the enzyme-substrate complex were soaked with hydrogen peroxide to initiate the O-demethylation reaction. researchgate.netresearchgate.net By collecting X-ray diffraction data at different time points, researchers could observe a distinct loss of electron density corresponding to the methoxy group of the substrate. researchgate.net This observation is consistent with the conversion of 4-methoxybenzoic acid to its O-demethylated product, 4-hydroxybenzoic acid. researchgate.netresearchgate.net The ability to trigger the reaction within the crystal by simply adding H₂O₂ provides a unique opportunity to structurally characterize catalytic intermediates in P450 enzymes. researchgate.net

Analysis of Substrate Binding Modes within Protein Active Sites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. It provides detailed information on reaction progress, molecular transformations, and conformational dynamics. montana.edu

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a two-dimensional technique that correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. magritek.com This method is particularly effective for monitoring chemical reactions by observing the appearance of product signals and the disappearance of reactant signals. acs.orgrsc.org

In the context of compounds like this compound, HSQC NMR is highly sensitive to changes in the chemical environment of the methoxy group (-OCH₃). The methoxy group gives a characteristic strong signal in both ¹H and ¹³C NMR spectra, and its correlation peak in an HSQC spectrum serves as a clear probe. rsc.org For instance, in studies of lignin (B12514952) degradation, a process involving the transformation of numerous methoxylated aromatic units, HSQC spectra clearly track the disappearance of methoxy signals as demethylation occurs. rsc.orgd-nb.info The chemical shift of the methoxy group's C-H correlation (typically around δC/δH 55-56/3.7-3.8 ppm) can be monitored over time to follow the progress of a demethylation reaction. acs.orgrsc.org

The table below illustrates typical chemical shifts for methoxy groups and related structures observed in HSQC spectra, which are relevant for monitoring transformations of this compound.

| Structural Unit | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) | Significance |

|---|---|---|---|

| Methoxy Group (-OCH₃) | ~55-56 | ~3.7-3.8 | Key reporter for demethylation reactions. rsc.org Its disappearance indicates reaction progress. rsc.orgd-nb.info |

| Aromatic C-H (Guaiacyl-type) | ~110-120 | ~6.7-7.0 | Signals from the methoxy-bearing phenyl ring; changes indicate aromatic ring modification. acs.org |

| Phenolic Hydroxyl (-OH) | Indirectly observed by changes in adjacent C-H signals. | Appearance of phenolic character is the result of O-demethylation. researchgate.net |

This compound is a biphenyl derivative, and the rotation around the single bond connecting the two aromatic rings is a key conformational feature. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such rotational processes and to quantify the energy barriers (ΔG‡) associated with them. researchgate.netcopernicus.org

In substituted biphenyls, rotation around the aryl-aryl bond can be hindered by the presence of ortho substituents. epfl.chresearchgate.net This restricted rotation can lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) on the NMR timescale, a phenomenon known as atropisomerism. rsc.orgunibo.it By studying the NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the different rotamers as the rate of rotation increases. montana.edu Full line-shape analysis of these temperature-dependent spectra allows for the precise calculation of the rotational energy barrier. rsc.orgunibas.it

For biphenyl systems with a single ortho-substituent, rotational barriers have been determined to be in the range of 7-15 kcal/mol. researchgate.net The size and electronic nature of the substituents significantly influence this barrier. epfl.chrsc.org While no specific DNMR study for this compound was found, the principles from related systems are directly applicable. The phenyl group at position 3 acts as a substituent on the methoxybenzoic acid ring, and the rotational barrier would dictate the conformational flexibility of the molecule, which is a critical parameter for understanding its interaction with enzyme active sites. epfl.chunibas.it

HSQC NMR for Monitoring Reaction Progress and Methoxy Group Transformations

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, which is often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, MS is crucial for confirming the formation of the desired biaryl structure. nih.govcromlab-instruments.es When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of the main product, unreacted starting materials, and various by-products, such as those from homo-coupling of the boronic acid starting material. rsc.orgacs.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₄H₁₂O₃, 228.24 g/mol ). The fragmentation pattern provides structural confirmation. Key fragmentation pathways would likely include:

Loss of a methyl group (•CH₃) from the methoxy moiety to yield a stable ion at m/z 213.

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an acylium ion at m/z 211.

Decarboxylation, or the loss of carbon dioxide (CO₂), to give a fragment at m/z 184.

A subsequent loss of a formyl radical (•CHO) from the m/z 213 fragment, leading to an ion at m/z 184.

Real-time mass spectrometric monitoring of the reaction mixture can provide significant mechanistic insights. cromlab-instruments.es By tracking the consumption of reactants and the appearance of intermediates and products over time, researchers can elucidate the reaction kinetics and the roles of various species in the catalytic cycle. cromlab-instruments.es For instance, in a Suzuki coupling, MS can help identify palladium-ligand complexes, oxidative addition products, and other transient species that are key to the transmetalation and reductive elimination steps. cromlab-instruments.es

Table 1: Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 228 | [C₁₄H₁₂O₃]⁺ (Molecular Ion) | Intact Molecule |

| 213 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 211 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 184 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |

| 183 | [M - COOH]⁺ | Loss of the entire carboxylic acid group |

| 152 | [C₁₂H₈]⁺ fragment | Cleavage of methoxy and carboxyl groups |

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatography is fundamental to the purification of the final product and the assessment of its purity. The choice between gas and liquid chromatography depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov Due to the low volatility of carboxylic acids, this compound typically requires derivatization into a more volatile form, such as its methyl ester (methyl 4-methoxy-3-phenylbenzoate), before GC analysis. uky.edu This is a standard procedure in the analysis of reaction mixtures from syntheses like the Suzuki or Negishi couplings. core.ac.uk

In a typical GC-MS analysis, a capillary column, often with a non-polar stationary phase like methyl silicone gum, is used. uky.edu The instrument is programmed with a temperature gradient to ensure the separation of compounds with different boiling points. nih.gov For example, the analysis of a Suzuki coupling reaction mixture would allow for the quantification of the desired biaryl product relative to unreacted aryl halides and any homo-coupled by-products. rsc.org The retention time of the derivatized product, when compared to a known standard, confirms its identity, while the peak area allows for a quantitative assessment of purity and reaction yield. rsc.orgacs.org

Table 2: Representative Gas Chromatography (GC) Method Parameters for Analysis of a Derivatized Product

| Parameter | Condition | Purpose |

| Column | HP-5 (or similar), 30 m x 0.25 mm, 0.25 µm film | Separation of components based on boiling point and polarity. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), then ramp at 10 °C/min to 280 °C (10 min) | Gradual temperature increase to separate compounds with a range of volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. nih.govrsc.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds. google.com A critical application of HPLC in the context of biaryl compounds is the determination of enantiomeric excess (e.e.). Biaryls with hindered rotation about the C-C single bond connecting the two aryl rings can exist as stable atropisomers, which are non-superimposable mirror images (enantiomers). nih.gov While this compound itself may not have a high enough rotational barrier to be chiral at room temperature, substituted analogues with bulky groups ortho to the biaryl axis are often chiral.

To determine the enantiomeric excess of such a chiral biphenyl carboxylic acid, chiral HPLC is employed. nih.govnih.gov This method uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nlc-bnc.ca Common CSPs for the separation of acidic compounds include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or Pirkle-type phases. google.com

The separation is typically performed using a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, sometimes with an acidic modifier like trifluoroacetic acid to improve peak shape. uky.edu By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This is vital in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. nih.gov

Reaction Mechanisms and Catalytic Transformations Involving 4 Methoxy 3 Phenylbenzoic Acid and Analogs

Enzyme-Catalyzed Oxidation Reactions

The bacterial Cytochrome P450 enzyme, CYP199A4, from Rhodopseudomonas palustris, serves as a valuable model for studying P450-catalyzed oxidation mechanisms due to its high affinity for para-substituted benzoic acids. uq.edu.aunih.gov It efficiently catalyzes the oxidation of these substrates almost exclusively at the substituent para to the carboxylate group. nih.gov

CYP199A4 is capable of efficiently demethylating 4-methoxybenzoic acid through a process that involves the formation of a hemiacetal intermediate, which is followed by the elimination of formaldehyde. rsc.org This oxidative demethylation is strongly favored when the methoxy (B1213986) group is in the para position relative to the carboxyl group, as opposed to the ortho or meta positions. rsc.org Even in dimethoxybenzoic acids that contain a para-methoxy group, demethylation occurs exclusively at this para position. rsc.org

While CYP199A4 can catalyze the oxidative demethylation of methoxy-substituted phenylbenzoic acids, the activity observed is generally low. nih.govrcsb.orgrcsb.org For instance, with 4-(3'-methoxyphenyl)benzoic acid, the enzyme shows some demethylation activity, though it is not highly efficient. nih.gov The presence of additional methoxy groups on the benzoic acid structure tends to decrease both the binding affinity and the catalytic activity when compared to the simpler 4-methoxybenzoic acid. rsc.orgrsc.org

The catalytic cycle for these reactions is driven by a ferryl-oxo heme radical cation (Compound I), which is the primary oxygen-inserting species in most P450-catalyzed reactions. researchgate.net

| Substrate | Kd (μM) | NADH Oxidation Rate (min-1) | Product Formation Rate (min-1) | Coupling Efficiency (%) | Reference |

| 4-Methoxybenzoic acid | 0.28 | - | - | - | rsc.org |

| 3,4-Dimethoxybenzoic acid | 29.5 | - | - | - | rsc.org |

| 4-(3'-Methoxyphenyl)benzoic acid | 0.6 | - | - | - | nih.gov |

| 4-(4'-Methoxyphenyl)benzoic acid | 100 | 62.3 | Low | ≤1 | nih.gov |

Wild-type CYP199A4 does not typically catalyze the aromatic oxidation of substrates like 4-phenylbenzoic acid, despite its ability to bind them. uq.edu.aunih.gov This is attributed to the different geometric requirements for aromatic hydroxylation compared to aliphatic hydroxylation. uq.edu.au For aromatic hydroxylation to occur, the aromatic ring must achieve a specific orientation and distance relative to the iron-oxo intermediate, which is not favored in the wild-type enzyme's active site. uq.edu.au The proposed mechanisms for aromatic hydroxylation involve either the formation of an arene oxide intermediate (the NIH mechanism) or direct electrophilic attack by Compound I on the aromatic π system. nih.gov

Protein engineering has been successfully employed to introduce aromatic hydroxylation activity into CYP199A4. nih.gov A key strategy involves mutating specific amino acid residues in the active site. For example, the F182L mutant, where phenylalanine at position 182 is replaced by leucine (B10760876), was shown to catalyze the oxidation of 4-phenylbenzoic acid, producing 2'-, 3'-, and 4'-hydroxy metabolites. nih.govrcsb.org Molecular dynamics simulations revealed that in the F182L variant, the phenyl ring of 4-phenylbenzoic acid can adopt a geometry that is productive for aromatic oxidation. nih.govrcsb.org In contrast, mutating another active site residue, F298, to valine did not enable aromatic oxidation, highlighting the specific role of F182 in controlling substrate orientation. nih.govrcsb.org

CYP199A4 exhibits strong chemoselectivity, favoring aliphatic C-H bond hydroxylation over aromatic oxidation. uq.edu.au This is clearly demonstrated by comparing its activity with 4-cyclohexylbenzoic acid and 4-phenylbenzoic acid. While both substrates bind in a similar fashion within the active site, the enzyme efficiently hydroxylates the aliphatic ring of 4-cyclohexylbenzoic acid but shows no detectable oxidation of the aromatic ring of 4-phenylbenzoic acid. uq.edu.au

This selectivity is rooted in the distinct mechanistic and geometric requirements of the two reaction types. Aliphatic hydroxylation proceeds via a radical rebound mechanism, whereas aromatic hydroxylation requires a different approach, such as arene oxide formation. nih.gov Quantum mechanics calculations suggest that the energy barrier for the aromatic oxidation of 4-phenylbenzoic acid is significantly higher than for the aliphatic oxidation of 4-cyclohexylbenzoic acid. uq.edu.au

The enzyme's preference extends to other substituted benzoic acids. For example, CYP199A4 efficiently catalyzes the benzylic oxidation of 4-benzylbenzoic acid but does not oxidize 4-phenoxybenzoic acid. nih.gov Similarly, methoxy-substituted phenylbenzoic acids undergo oxidative demethylation at a low rate, but no aromatic ring hydroxylation is observed in the wild-type enzyme. nih.govrcsb.org

The active site of CYP199A4 is shaped by several key amino acid residues that are crucial for substrate recognition, binding, and catalysis. The carboxylate group of the benzoic acid substrate is essential for optimal binding and is thought to interact with polar and basic amino acids, such as arginine and serine residues. uq.edu.au The hydrophobic benzene (B151609) ring of the substrate interacts with aromatic phenylalanine residues within the active site. uq.edu.au

Crystal structures of CYP199A4 in complex with various substrates provide detailed insights into these interactions. For instance, the structure with 4-(3'-methoxyphenyl)benzoic acid shows that the substrate's binding mode is similar to that of 4-phenylbenzoic acid, with the methoxy group, the site of oxidation, pointing away from the heme iron. nih.govrcsb.org In the case of 4-phenoxy- and 4-benzoyl-benzoic acid, the ether or ketone oxygen atom forms a hydrogen bond with the heme's aqua ligand. nih.govrcsb.org

Mutagenesis studies have underscored the importance of specific residues. The F182 residue appears to be a critical determinant of substrate orientation and catalytic outcome. nih.govrcsb.org Its replacement with a smaller leucine residue (F182L) creates enough space to allow the phenyl ring of 4-phenylbenzoic acid to approach the heme iron in an orientation suitable for hydroxylation. nih.govrcsb.org Another residue, F298, also influences the active site, but its mutation to valine (F298V) did not confer aromatic hydroxylation activity, indicating a more subtle role in catalysis. nih.govrcsb.org

Phenylbenzoic acid (PBA) isomers and their derivatives are recognized as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. daneshyari.comnih.gov The inhibitory mechanism often involves the chelation of the copper ions present in the enzyme's active site. daneshyari.comnih.gov

The inhibitory potency of PBA derivatives is highly dependent on their structure. For instance, 3-PBA is the most potent inhibitor among the simple PBA isomers. daneshyari.com The introduction of a hydroxyl group at the 4'-position of 3-PBA slightly decreases its inhibitory activity, and further methoxylation at this position reduces the activity even more. daneshyari.comnih.gov

In contrast, for 2-PBA, which has little inherent inhibitory activity, the addition of a 4'-hydroxyl group introduces significant inhibitory action. daneshyari.com This suggests that the hydroxyl group itself can act as a chelating unit for the copper ions. daneshyari.com Subsequent methoxylation of this hydroxyl group, however, abolishes the inhibitory effect. daneshyari.com For 4-PBA, both 4'-hydroxylation and 4'-methoxylation enhance its inhibitory activity against mushroom tyrosinase. daneshyari.comnih.gov

In silico docking studies suggest that the carboxylic acid or the 4'-hydroxyl group of these derivatives can chelate the cupric ions in the tyrosinase active site. daneshyari.comnih.gov Furthermore, interactions with active site residues, such as Asn260 and Phe264, through parallel and T-shaped π-π stacking with the biphenyl (B1667301) structure, are crucial for the inhibitory activity. daneshyari.comnih.gov Other residues like Arg268 and Val248 are also thought to play a role by fixing the orientation of other residues and providing hydrophobic interactions, respectively. daneshyari.comnih.gov

| Compound | Description | IC50 (μM) | Reference |

| 2-PBA | (Compound 1) | Little inhibitory activity | daneshyari.com |

| 3-PBA | (Compound 2) | 6.97 | daneshyari.com |

| 4'-hydroxy-2-PBA | (Compound 4) | 100.18 | daneshyari.com |

| 4'-hydroxy-3-PBA | (Compound 5) | 10.59 | daneshyari.com |

| 4'-methoxy-3-PBA | (Compound 8) | 15.30 | daneshyari.com |

Tyrosinase Inhibition Mechanisms by Phenylbenzoic Acid Derivatives

Monophenolase and Diphenolase Activity Modulation

Benzoic acid derivatives are recognized for their ability to interact with tyrosinase, a key copper-containing enzyme responsible for melanin synthesis and enzymatic browning. nih.govcore.ac.ukresearchgate.net Tyrosinase exhibits two distinct catalytic functions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). nih.govresearchgate.net

The inhibitory effects of various benzoic acid analogs on both monophenolase and diphenolase activities have been extensively studied. For instance, kinetic analyses have shown that compounds like 2-aminobenzoic acid and 4-aminobenzoic acid act as non-competitive inhibitors of both enzyme activities. nih.govresearchgate.net This suggests they bind to a site other than the active site, interacting with either the free enzyme or the enzyme-substrate complex. nih.gov In contrast, pyridine-based analogs like nicotinic acid have demonstrated competitive inhibition. nih.govresearchgate.net

The structure of the benzoic acid derivative is crucial for its inhibitory potential. 3-Phenylbenzoic acid (3-PBA) has been identified as a potent inhibitor of both monophenolase (noncompetitive) and diphenolase (mixed-type) activities of mushroom tyrosinase. nih.gov Modifications to this structure, such as hydroxylation or methoxylation, can significantly alter its inhibitory effect. For example, the introduction of a hydroxyl group at the 4'-position of 3-PBA slightly decreases its potency. daneshyari.comnih.gov

The inhibitory activities of several benzoic acid derivatives are summarized in the table below.

| Compound | Target Enzyme Activity | Inhibition Type | Inhibition Constant (Kᵢ) / IC₅₀ |

| 2-Aminobenzoic Acid | Monophenolase | Non-competitive | Kᵢ = 5.15 µM nih.govresearchgate.net |

| 2-Aminobenzoic Acid | Diphenolase | Non-competitive | Kᵢ = 4.72 µM nih.govresearchgate.net |

| 4-Aminobenzoic Acid | Monophenolase | Non-competitive | Kᵢ = 3.8 µM nih.govresearchgate.net |

| 4-Aminobenzoic Acid | Diphenolase | Non-competitive | Kᵢ = 20 µM nih.govresearchgate.net |

| 3-Phenylbenzoic Acid | Monophenolase | Noncompetitive | IC₅₀ = 6.97 µM nih.gov |

| 3-Phenylbenzoic Acid | Diphenolase | Mixed-type | IC₅₀ = 36.3 µM nih.gov |

| 4'-Hydroxy-3-phenylbenzoic acid | Tyrosinase | - | IC₅₀ = 10.59 µM daneshyari.com |

| 4-Bromobenzoic Acid | Diphenolase | Noncompetitive | Kᵢ = 0.17 mM core.ac.uk |

| 4-Chlorobenzoic Acid | Diphenolase | Noncompetitive | Kᵢ = 0.20 mM core.ac.uk |

| 4-Fluorobenzoic Acid | Diphenolase | Noncompetitive | Kᵢ = 0.25 mM core.ac.uk |

Role of Carboxylic Acid and Hydroxyl Groups in Chelation with Cupric Ions

The active site of tyrosinase contains a binuclear copper center, which is crucial for its catalytic function. nih.govtandfonline.com Many inhibitors, including benzoic acid derivatives, exert their effect by chelating these cupric ions (Cu²⁺). nih.govjst.go.jpmdpi.com The carboxylic acid group is a key functional group for this interaction, binding to one of the copper ions at the active site. daneshyari.comnih.govtandfonline.com

In silico docking studies with phenylbenzoic acid (PBA) derivatives have indicated that the carboxylic acid group can chelate the cupric ions in the active site of mushroom tyrosinase. daneshyari.comnih.gov Furthermore, the introduction of a hydroxyl group can provide an additional chelation point. For instance, 4'-hydroxy-2-phenylbenzoic acid shows inhibitory activity, whereas its parent compound 2-PBA does not, suggesting the hydroxyl group is responsible for the interaction with the copper ions. daneshyari.com The ability of hydroxyl groups on the B ring of flavonoids and condensed tannins to chelate the dicopper ions is a well-documented mechanism of tyrosinase inhibition. jst.go.jpmdpi.com This interaction effectively blocks the substrate from binding and catalysis from occurring. tandfonline.com

Catalytic Reactions in Biomass Transformation

4-Methoxy-3-phenylbenzoic acid is structurally related to the monomeric units that constitute lignin (B12514952), an abundant and complex aromatic biopolymer. This has led to research into its role and the role of its analogs in the catalytic transformation of lignin into valuable chemicals.

Mechanistic Pathways for Lignin Depolymerization and Functionalization

The catalytic depolymerization of lignin is a key strategy for valorizing this biomass component. tandfonline.com The process involves the cleavage of various ether and carbon-carbon linkages that hold the polymer together, with the β-O-4 aryl ether linkage being the most abundant and a primary target for cleavage. tandfonline.comacs.org

Catalytic systems, often employing transition metals, are used to break down the lignin polymer into smaller, more functionalized aromatic compounds. tandfonline.comrsc.org For example, reductive catalytic fractionation can cleave β-O-4 motifs in native lignin, yielding monomeric phenolic compounds. acs.org This involves the solvolytic fractionation of lignin from cellulose (B213188), followed by the fragmentation of the polymer via C-O bond cleavage and stabilization of reactive intermediates through hydrogenation. acs.org Oxidative pathways are also widely employed, using oxidants like H₂O₂ or O₂ in conjunction with metal catalysts to produce aromatic aldehydes and carboxylic acids. mdpi.commdpi.com

Simultaneous Methyl Ester and Carbon Monoxide Generation from Lignin Methoxy Groups

A novel and efficient strategy for lignin utilization involves the simultaneous transformation of its constituent parts into separate value-added products. nih.govresearchgate.net Research has demonstrated a copper-catalyzed system that uses the methoxy groups present in lignin to methylate carboxylic acids, thereby generating valuable methyl esters. nih.govnih.gov Concurrently, the remaining carbon backbone of the lignin polymer (the C9 units) is oxidized to form carbon monoxide (CO), a crucial C1 building block for various industrial carbonylation reactions. nih.govresearchgate.net

This process represents a complete transformation of the lignin polymer, leaving no solid or liquid residues. nih.govnih.gov The reaction proceeds through a well-ordered cascade of C-C and C-O bond activations. nih.gov It begins with the depolymerization of lignin into methoxy-phenol monomers, followed by the transformation of the propyl side chains into CO. nih.gov The resulting phenolic intermediates are further decomposed to generate more CO and methyl ester intermediates, which are then captured by a carboxylic acid substrate to yield the final methyl ester product. nih.gov

Role of Metal Catalysts (e.g., CuO) and Ligands in Lignin Conversion

Metal catalysts are central to the efficient conversion of lignin. Copper-based catalysts, particularly copper(II) oxide (CuO), have proven effective in various lignin transformation processes. acs.orgrsc.orgrsc.org In oxidative depolymerization, CuO nanoparticles can catalyze the reaction in the presence of an oxidant like air or H₂O₂, leading to the formation of aromatic monomers such as vanillin (B372448) and syringaldehyde. nih.govrsc.orgnih.gov The catalytic activity is often attributed to the generation of reactive oxygen species (ROS) which promote the cleavage of lignin linkages. nih.gov

The catalytic system for the simultaneous generation of methyl esters and CO from lignin utilizes a combination of CuO nanopowder, iodine (I₂), and a base, with a phenanthroline-based ligand. nih.govresearchgate.netsemanticscholar.org The ligand plays a role in stabilizing the copper species and facilitating the catalytic cycle. The choice of catalyst and reaction conditions can significantly influence product selectivity. For instance, CuO/MgAlO₃ has been developed for the catalytic hydrogenolysis of herbaceous lignin, showing high selectivity towards ester monomers by promoting transesterification reactions. acs.org The support material can also play a crucial role; for example, CuO supported on carbon nanotubes (CNTs) has shown enhanced performance due to the high specific surface area and synergistic effects in ROS generation. nih.gov

Other Synthetic Reaction Mechanisms

Beyond its role in biological inhibition and biomass conversion, this compound and its precursors are involved in various synthetic organic reactions. A primary method for synthesizing the 3-aryl-4-methoxybenzoic acid scaffold is the Suzuki cross-coupling reaction. wikipedia.org This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid or ester) and an organohalide. wikipedia.orgharvard.edu

Specifically, methyl 3-iodo-4-methoxybenzoate can be coupled with various arylboronic esters to produce the corresponding biaryl compounds in good yields. researchgate.netresearchgate.net The optimization of this process often involves selecting the appropriate palladium catalyst (e.g., Pd(PPh₃)₄), base, and solvent to achieve high efficiency, especially when dealing with sterically hindered substrates. researchgate.net The Suzuki reaction is widely applicable for creating substituted biphenyls, a common structural motif in pharmaceuticals and materials science. wikipedia.org

Metal-free Bisphosphorylation and Deoxyphosphorylation of Carboxylic Acids

A novel and practical phosphorylating reaction has been developed for the selective conversion of carboxylic acids into organophosphorus compounds under transition metal-free conditions. nih.gov This method allows for either bisphosphorylation, creating a P–C–O–P motif, or deoxyphosphorylation, yielding benzyl (B1604629) phosphorus compounds. nih.govresearchgate.net This strategy presents a new avenue for utilizing carboxylic acids as an alkyl source for synthesizing value-added organophosphorus compounds with high efficiency and chemoselectivity. nih.gov

The versatility of this reaction is further demonstrated by its compatibility with subsequent reactions, such as the Wittig-Horner-Emmons (WHE) reaction, providing a pathway to convert carboxylic acids into alkenes. nih.gov

Table 1: Deoxyphosphorylation Yields for Various Benzoic Acid Derivatives

| Entry | Substrate | Product Yield (%) |

| 1 | 4-Trifluoromethyl benzoic acid | 30 |

| 2 | 2-Phenyl benzoic acid | 87 |

| 3 | 4-Phenyl benzoic acid | 74 |

| Data sourced from a study on metal-free deoxyphosphorylation. nih.gov |

Organocatalytic Activation and Remote Atroposelectivity Control via Vinylidene para-Quinone Methides

The field of organocatalysis has enabled novel strategies for asymmetric synthesis. One such advancement involves the generation of chiral vinylidene para-quinone methides (p-VQMs) from para-hydroxyl-substituted arylacetylenes. doi.org While their isomers, ortho-quinone methides (o-QMs), have been extensively studied, p-VQMs have been less explored due to challenges in their generation, which involves a more distant 1,7-proton shift. doi.org

Recent research demonstrates that chiral phosphoric acids (CPAs) can catalyze an enantioselective 1,7-proton shift in para-hydroxyl-substituted arylacetylenes to form chiral p-VQM intermediates. doi.org These highly reactive intermediates are then intercepted stereospecifically by various nucleophiles, leading to the formation of structurally diverse, axially chiral aryl-alkenes with excellent yields and high atroposelectivities. doi.org

The mechanism relies on the bifunctional nature of the CPA catalyst, which facilitates the remote proton shuttle. doi.org Control experiments have been crucial in verifying the involvement of these p-VQM intermediates and elucidating the reaction pathway. nih.gov The choice of catalyst and solvent is critical for optimizing both yield and enantioselectivity. For example, in one study, catalyst C6 in CH2Cl2 provided a 97% yield and 94% enantiomeric excess (ee) for the product. doi.org This methodology represents a significant breakthrough in VQM chemistry and provides an effective strategy for the remote control of stereoselectivity. doi.orgnih.gov This approach has been successfully applied to the 1,6-hydrophosphonylation of p-QMs, providing access to chiral 3-phosphoxindoles. rsc.org

Table 2: Optimization of Reaction Conditions for Atroposelective Synthesis via p-VQM

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | C1 | Toluene (B28343) | 85 | 88 |

| 2 | C6 | CH2Cl2 | 97 | 94 |

| 3 | C6 | Toluene | Moderate | 96 |

| Data based on the organocatalytic activation of arylacetylenes. doi.org |

Catalytic Cycles in Industrial Processes Involving Benzoic Acid Derivatives

Catalytic cycles are fundamental to industrial chemical synthesis, enabling efficient and selective production of valuable compounds like benzoic acid derivatives. Two prominent examples of such processes are aerobic oxidation and transition-metal-catalyzed cross-coupling reactions.

Interactions with Biological Systems: Mechanistic Studies and Enzyme Inhibition

Enzyme-Ligand Binding and Inhibition Kinetics

The binding and inhibition kinetics of phenylbenzoic acid derivatives have been characterized against several key enzymes, revealing insights into their mechanism of action.

Kinetic Studies of Tyrosinase Inhibition (Noncompetitive and Mixed-Type Inhibition)

Phenylbenzoic acid (PBA) isomers are recognized for their unique ability to inhibit tyrosinase, a key copper-containing enzyme in melanin (B1238610) synthesis. nih.govscience.gov Kinetic analyses have shown that these compounds can act through different inhibition mechanisms. For instance, 3-phenylbenzoic acid (3-PBA), a potent inhibitor among the PBA isomers, exhibits noncompetitive inhibition against the monophenolase activity and mixed-type inhibition against the diphenolase activity of mushroom tyrosinase. mdpi.comnih.gov The inhibitory effects are sensitive to structural modifications; the introduction of a 4'-methoxy group on 3-PBA was found to decrease its inhibitory activity. nih.govdaneshyari.com Conversely, both 4'-hydroxylation and 4'-methoxylation of 4-phenylbenzoic acid enhanced its inhibitory effect on mushroom tyrosinase. nih.gov The mode of inhibition for many tyrosinase inhibitors can be competitive, uncompetitive, noncompetitive, or mixed, with the latter two being common for mushroom tyrosinase inhibitors. nih.gov These findings suggest that the specific substitution pattern on the phenylbenzoic acid scaffold is crucial in determining the potency and kinetic profile of tyrosinase inhibition.

Substrate Binding Affinity (Kd) to Cytochrome P450 Enzymes

The binding affinity of methoxy-substituted phenylbenzoic acids to cytochrome P450 enzymes has been quantified, providing a measure of their interaction strength. Specifically, the interaction of 4-(3′-methoxyphenyl)benzoic acid, an isomer of the title compound, with CYP199A4 from Rhodopseudomonas palustris has been studied. This compound demonstrated a significantly high binding affinity, with a dissociation constant (Kd) of 0.6 μM. rcsb.org In comparison, the related isomer 4-(4′-methoxyphenyl)benzoic acid bound with a much lower affinity, highlighting the importance of the methoxy (B1213986) group's position on the phenyl ring for effective binding to the enzyme's active site. rcsb.org

Spin State Changes in Heme-Containing Enzymes Upon Substrate Binding

Cytochrome P450 enzymes contain a heme iron, and the binding of a substrate to the active site often induces a change in the iron's spin state, which can be monitored spectroscopically. uniroma1.it The binding of a substrate typically displaces a water molecule from the heme iron, causing a shift from a low-spin to a high-spin state. uniroma1.it For CYP199A4, the binding of 4-(3′-methoxyphenyl)benzoic acid prompted a substantial (≥95%) shift from the low-spin to the high-spin state. rcsb.org This large spin state change is indicative of the substrate fitting well within the active site and displacing the axial water ligand, a crucial step for initiating the enzyme's catalytic cycle. rcsb.orguq.edu.au

Table 1: Interaction of Methoxy-Substituted Phenylbenzoic Acid Isomers with CYP199A4

| Compound | Binding Affinity (Kd) (µM) | Spin State Shift |

|---|---|---|

| 4-(3′-methoxyphenyl)benzoic acid | 0.6 | ≥95% High-spin |

| 4-(4′-methoxyphenyl)benzoic acid | 100 | ~10% High-spin |

Data sourced from scientific literature. rcsb.org

Target Identification and Molecular Interactions with Enzymes

Research into the biological targets of 4-Methoxy-3-phenylbenzoic acid derivatives has focused on enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis.

Dihydrofolate Reductase as a Putative Target

Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthetic pathway and a well-established target for antimicrobial drugs. rcsb.orgpdbj.org Derivatives of this compound have been investigated as potential inhibitors of this enzyme. For example, a complex structure of Mycobacterium tuberculosis DHFR has been solved with a ligand containing a 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid moiety (PDB: 5JA3). mdpi.compdbj.org This demonstrates that the biphenyl-carboxylic acid scaffold, with a methoxy substitution, can be effectively accommodated in the active site of DHFR, making it a putative target for this class of compounds in the development of new antitubercular agents. mdpi.compdbj.org

DprE1 Enzyme Interactions

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is another critical enzyme for the biosynthesis of the mycobacterial cell wall and a highly vulnerable drug target in Mycobacterium tuberculosis. researchgate.netnih.gov Molecular docking studies have been employed to evaluate DprE1 as a potential target for compounds structurally related to this compound. mdpi.com These in-silico analyses suggest that derivatives can occupy the active site of DprE1, indicating a potential mechanism for their antitubercular activity. mdpi.commdpi.com DprE1 inhibitors can be either covalent or non-covalent, and understanding the specific interactions within the active site is crucial for designing new and effective antitubercular drugs. nih.govrcsb.org

Substrate Specificity and Metabolic Transformations by Enzymes

Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of a broad range of carboxylic acids to their corresponding aldehydes, a chemically challenging transformation. google.com.pg These enzymes are of significant interest for biocatalysis in synthetic chemistry. The substrate scope of CARs includes a wide variety of aryl carboxylic acids, encompassing substituted benzoic acids.

The efficiency of the reduction is highly dependent on the substitution pattern of the aromatic ring. Studies on CARs from different microbial sources, such as Nocardia iowensis (NiCAR), have demonstrated variable activity towards methoxy-substituted benzoic acids. For instance, NiCAR shows excellent conversion for 4-methoxybenzoic acid and 3-methoxybenzoic acid, but significantly lower conversion for the ortho-substituted 2-methoxybenzoic acid. This suggests that the position of the methoxy group significantly influences substrate recognition and turnover in the enzyme's active site.

The table below summarizes the conversion rates for various benzoic acid derivatives by NiCAR, highlighting the enzyme's substrate preferences.

| Substrate (Carboxylic Acid) | Product (Aldehyde) | Conversion (%) by NiCAR |

| Benzoic acid | Benzaldehyde (B42025) | >99 |

| 2-Methoxy-benzoic acid | 2-Methoxybenzaldehyde | 66 |

| 3-Methoxy-benzoic acid | 3-Methoxybenzaldehyde | >99 |

| 4-Methoxy-benzoic acid | 4-Methoxybenzaldehyde | >99 |

| 3-Chloro-benzoic acid | 3-Chlorobenzaldehyde | >99 |

| 4-Chloro-benzoic acid | 4-Chlorobenzaldehyde | >99 |

| Data sourced from a 2017 study on in vitro reduction of carboxylic acids. google.com |

While this compound was not explicitly tested in these studies, the data on isomers suggest that as a substituted benzoic acid, it falls within the potential substrate class for CAR enzymes.

Cytochrome P450 (CYP) monooxygenases are a versatile family of heme-containing enzymes capable of catalyzing the oxidation of C-H bonds. The enzyme CYP199A4 from Rhodopseudomonas palustris has been studied for its ability to oxidize para-substituted benzoic acids. While it efficiently catalyzes the aliphatic hydroxylation of 4-cyclohexylbenzoic acid, it does not facilitate the aromatic oxidation of 4-phenylbenzoic acid.

To investigate the potential for aromatic hydroxylation, methoxy-substituted phenylbenzoic acids were assessed as substrates for CYP199A4. Specifically, when 4-(3'-methoxyphenyl)benzoic acid, an isomer of the subject compound, was used, no aromatic hydroxylation was observed. Instead, the enzyme catalyzed oxidative demethylation, albeit with low activity.

Crystal structures of CYP199A4 in complex with 4-(3'-methoxyphenyl)benzoic acid revealed that the substrate binds in a mode similar to that of 4-phenylbenzoic acid. However, this orientation was not productive for aromatic hydroxylation to occur. Molecular dynamics simulations further suggested that for the wild-type enzyme, the phenyl ring of such substrates rarely achieves a geometry suitable for an efficient oxidation reaction. This highlights the distinct and stringent geometrical requirements that P450 enzymes have for aromatic hydroxylation versus other oxidative reactions like demethylation.

| Enzyme | Substrate | Reaction Type | Observation |

| CYP199A4 (Wild-Type) | 4-(3'-methoxyphenyl)benzoic acid | Aromatic Hydroxylation | Not observed |

| CYP199A4 (Wild-Type) | 4-(3'-methoxyphenyl)benzoic acid | Oxidative Demethylation | Observed with low activity |

| Findings are based on studies investigating the engineering of CYP199A4 for aromatic hydroxylation. aacrjournals.orgplos.orgnih.govsci-hub.se |

Applications of 4 Methoxy 3 Phenylbenzoic Acid Derivatives in Specialized Materials Science

Polymer Science and Liquid Crystalline Materials

In the realm of polymer science, derivatives of phenylbenzoic acid are utilized as monomers in the synthesis of advanced copolyesters. These materials often exhibit liquid crystalline behavior, which is crucial for applications requiring high strength and thermal resistance.

Synthesis and Characterization of Copolyesters Incorporating Phenylbenzoic Acid Moieties

Copolyesters incorporating phenyl-substituted benzoic acid moieties are typically synthesized through polycondensation reactions. For instance, copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid have been prepared via polycondensation of their acetylated precursors in solution. kpi.ua The reactivity of the phenyl-substituted monomer was found to be lower, a factor that influences the final polymer composition and properties. kpi.ua

Characterization techniques such as differential scanning calorimetry (DSC), wide-angle X-ray scattering (WAXS), and polarized optical microscopy are employed to study the thermal transitions, crystallinity, and mesophase behavior of these copolyesters. kpi.uatandfonline.com For example, crystalline poly(3-phenyl-4-hydroxybenzoic acid) demonstrates a nematic melt between 345°C and 465°C. kpi.ua The properties of these copolyesters, including their solubility and thermal behavior, are highly dependent on the synthesis conditions, such as whether the polycondensation is carried out in bulk or in solution. kpi.ua

Influence of Composition on Nematic Mesophase Formation and Stability

The composition of copolyesters plays a critical role in determining the formation and stability of the nematic mesophase, a state of matter where the molecules have long-range orientational order but no positional order. kpi.uamedcraveonline.com In copolyesters derived from 4-hydroxybenzoic acid (HBA) and 4-hydroxy-3-phenylbenzoic acid (3-PhHBA), the presence of the 3-PhHBA units influences the liquid crystalline properties. kpi.ua

Research has shown that the stability of the nematic mesophase is dependent on the molar ratio of the different monomer units. For a series of copolyesters based on p-acetoxybenzoic acid (p-ABA), m-acetoxybenzoic acid (m-ABA), and p-acetoxyphenylacetic acid (p-APAA), nematic liquid-crystalline phases were observed over a broad temperature range when the content of the linear p-ABA units exceeded 55 mol%. tandfonline.com The stability of the mesophase, as indicated by the crystal-to-nematic and nematic-to-isotropic transition temperatures, increases with a higher content of rigid, linear units like p-ABA and decreases with more flexible or kinked units. tandfonline.com

Table 1: Thermal Properties of Copolyesters of 4-hydroxybenzoic acid (HBA) and 4-hydroxy-3-phenylbenzoic acid (3-PhHBA) This table summarizes the influence of monomer composition on the thermal transitions of the copolyesters.

| Feed ratio (HBA:3-PhHBA) | Melting Temperature (Tm) (°C) | Isotropization Temperature (Ti) (°C) | Mesophase Type |

| 10:0 | - | - | - |

| 8:2 | 310 | 350 | Nematic |

| 6:4 | 260 | 380 | Nematic |

| 5:5 (solution) | 245 | 410 | Nematic |

| 5:5 (bulk) | 205 | 440-470 | Nematic |

| 4:6 | 235 | 430 | Nematic |

| 2:8 | 290 | 450 | Nematic |

| 0:10 | 345 | 465 | Nematic |

| Data sourced from Polymer, 34(1), 209-212 (1993). kpi.ua |

Role of Phenyl Substitution in Polymer Meltability

The introduction of phenyl substituents onto the polymer backbone has a significant impact on the meltability and processability of copolyesters. The phenyl group is a bulky substituent that disrupts the packing of polymer chains, which can lower the melting temperature and reduce the crystallinity of the material. kpi.ua

This effect is evident in copolyesters of 4-hydroxybenzoic acid and 4-hydroxy-3-phenylbenzoic acid, where the phenyl substitution on the latter monomer contributes to a decrease in the melting point compared to the homopolymer of 4-hydroxybenzoic acid. kpi.ua This reduction in melting temperature can be advantageous for melt processing, making the polymers more tractable for molding and extrusion. However, the presence of bulky side groups can also affect the viscosity and flow behavior of the polymer melt.

Organic Semiconductor Materials

Derivatives of phenylbenzoic acid are also finding application in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their utility in this area stems from their tunable electronic properties and their ability to form well-ordered thin films.

Design and Application of π-Conjugated Phenylimino Carboxylic Acid Derivatives in OLEDs

π-conjugated organic molecules are the cornerstone of organic semiconductor devices. Phenylimino carboxylic acid derivatives are a class of such molecules that can be designed to have specific electronic properties for use in OLEDs. researchgate.net These molecules often consist of a π-conjugated backbone that facilitates charge transport, and a carboxylic acid group that can act as an anchor to electrode surfaces. researchgate.net

An example of such a molecule is 4',4''-[biphenyl-4,4'-diylbis(phenylimino)]dibiphenyl-4-carboxylic acid (MZ-187). researchgate.net This molecule has been synthesized and used as a self-assembled monolayer in OLEDs. The design of these molecules is crucial for their function; the π-conjugated system influences the energy levels (HOMO and LUMO) and thus the charge injection and transport properties, while the carboxylic acid group enables surface modification. researchgate.netmdpi.com The performance of OLEDs can be significantly improved by incorporating such molecules, which can enhance charge injection from the anode. researchgate.net

Formation of Self-Assembled Monolayers (SAMs) on Electrode Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. societechimiquedefrance.fr In the context of OLEDs, SAMs of phenylimino carboxylic acid derivatives can be formed on the surface of the indium tin oxide (ITO) anode. researchgate.net The carboxylic acid headgroup of the molecule chemically bonds to the hydrophilic ITO surface. researchgate.netdojindo.com

The formation of a SAM can have several beneficial effects on the OLED device. It can modify the work function of the electrode, leading to a reduction in the hole injection barrier. researchgate.net Furthermore, the SAM can passivate the electrode surface, reducing surface defects and improving the interface between the electrode and the subsequent organic layer. researchgate.net For instance, the use of a SAM of MZ-187 on an ITO surface resulted in a smoother, more hydrophobic surface, which contributed to improved OLED performance compared to a device without the SAM. researchgate.net

Table 2: Performance of OLED Devices With and Without a Phenylimino Carboxylic Acid SAM This table compares the performance metrics of an OLED with a bare ITO anode and one with an ITO anode modified with a SAM of MZ-187.

| Device Configuration | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |

| ITO/HTL/EML/LiF/Al (bare-OLED) | 4.5 | 6800 | 2.1 | 0.8 |

| ITO/SAM(MZ-187)/HTL/EML/LiF/Al (MZ187-OLED) | 3.5 | 8500 | 2.8 | 1.1 |

| Data sourced from Eur. Phys. J. Appl. Phys., 97, 33 (2022). researchgate.net |

Metal-Organic Framework (MOF) Ligands